molecular formula C6H4N2O2 B8287639 4-cyano-1H-pyrrole-3-carboxylic acid

4-cyano-1H-pyrrole-3-carboxylic acid

Cat. No.: B8287639
M. Wt: 136.11 g/mol
InChI Key: HFPJMFZGCLRSGI-UHFFFAOYSA-N
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Description

4-Cyano-1H-pyrrole-3-carboxylic acid is a versatile pyrrole derivative highly valuable in medicinal chemistry and drug discovery research. Its structure incorporates two key functional groups—a cyano group and a carboxylic acid—making it a privileged scaffold for designing novel bioactive compounds. Research into pyrrole derivatives, a class to which this compound belongs, demonstrates significant potential in developing new antibacterial agents to combat the growing threat of antibacterial resistance . Furthermore, the pyrrole core is a fundamental building block in many investigated antitumor compounds, with specific derivatives showing activity against challenging targets such as melanoma cell lines . The inherent properties of the pyrrole ring, such as its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets, underpin its broad pharmacological potential, which also spans anti-inflammatory and antiviral applications . As a key intermediate, this compound can be used to synthesize more complex molecular structures for various research applications, including material science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

4-cyano-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C6H4N2O2/c7-1-4-2-8-3-5(4)6(9)10/h2-3,8H,(H,9,10)

InChI Key

HFPJMFZGCLRSGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1)C(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position of substituents significantly influences reactivity and applications. Key comparisons include:

3-Bromo-5-(4-chlorophenyl)-4-cyano-1H-pyrrole-3-carboxylic acid (BCCPCA)
  • Structure: Bromine at position 3, 4-cyano, and a 4-chlorophenyl group at position 3.
  • Stability: Rapid degradation in seawater (3 h at 25°C; 15 h at 10°C) due to hydrolytic susceptibility of the cyano and bromine groups .
5-Cyano-4-Methyl-1H-Pyrrole-3-Carboxylic Acid
  • Structure: Methyl group at position 4, cyano at position 4.
  • Molecular weight: 150.13 g/mol .
  • Synthesis : Typically in stock commercially, suggesting robust synthetic routes.
4-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid
  • Structure : Bicyclic pyrrolo-pyridine core with fluorine at position 3.
  • Reactivity : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates. Carboxylic acid at position 3 improves aqueous solubility .

Functional Group Modifications

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
4-Cyano-1H-pyrrole-3-carboxylic acid -CN (4), -COOH (3) 136.11 High electrophilicity; moderate solubility in polar solvents.
3-Cyano-1H-pyrrole-2-carboxylic acid -CN (3), -COOH (2) 136.11 Higher acute toxicity (H302, H315, H319) due to altered substituent positions .
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid -NH₂ (3), -COOH (4), allyl (1) 167.15 Hydrogen-bonding capacity stabilizes crystal packing; agrochemical applications .
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid -Cl (4), -CH₃ (1), -COOH (5) 160.57 Chlorine increases acidity (pKa ~3.5); used in pesticide intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 4-cyano-1H-pyrrole-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multicomponent reactions or functionalization of pre-existing pyrrole scaffolds. Key steps include:

  • Cyano group introduction : Use of nitrile precursors (e.g., trimethylsilyl cyanide) under acidic conditions .
  • Carboxylic acid formation : Hydrolysis of ester intermediates using aqueous NaOH or HCl at 60–80°C .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts for regioselective substitutions .
  • Monitoring : Reaction progress should be tracked via TLC or HPLC to optimize yields (typically 60–85%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for pyrrole ring protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad signal, δ 10–12 ppm) .
  • ¹³C NMR : Cyano group resonance at δ 110–120 ppm; carboxylic acid carbon at δ 165–175 ppm .
  • Mass spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks, with exact mass matching theoretical molecular weight (e.g., C₆H₄N₂O₂: 152.03 g/mol) .
  • X-ray crystallography : Resolves planarity of the pyrrole ring and dihedral angles between functional groups .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • The cyano group directs electrophilic substitution to the α-position of the pyrrole ring.
  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (80°C) to functionalize the β-position, leveraging the cyano group’s meta-directing effects .
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy; DFT calculations predict charge distribution and regioselectivity .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., antimicrobial IC₅₀) across multiple cell lines to rule out false positives .
  • SAR analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) using molecular docking to identify key binding interactions .
  • Metabolite profiling : LC-MS/MS detects degradation products that may interfere with activity measurements .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate ligand-protein binding stability (e.g., with COX-2 or kinases) using AMBER or GROMACS .
  • QSAR models : Train datasets on IC₅₀ values to predict bioactivity of novel derivatives .
  • Solubility prediction : Use COSMO-RS to assess aqueous solubility, critical for in vivo applications .

Data Analysis and Experimental Design

Q. How to interpret conflicting NMR and X-ray data for polymorphs of this compound?

  • Methodological Answer :

  • Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal splitting .
  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data to confirm polymorphism .

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (48–72 h incubation) .
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death pathways .
  • ROS detection : Employ DCFH-DA probes to measure oxidative stress induction .

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